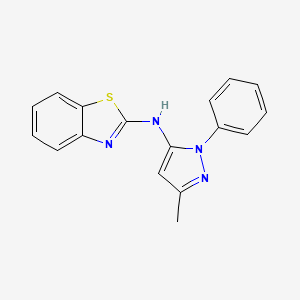

N-(3-甲基-1-苯基-1H-吡唑-5-基)-1,3-苯并噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

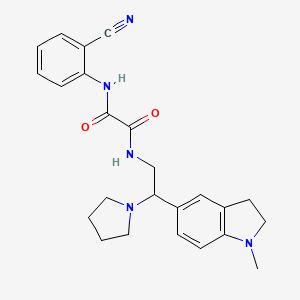

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely investigated . For example, one method uses phenylhydrazine and ethyl acetoacetate as starting materials .Molecular Structure Analysis

The molecular structure of pyrazole derivatives involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .科学研究应用

合成和表征

合成技术:N-(3-甲基-1-苯基-1H-吡唑-5-基)-1,3-苯并噻唑-2-胺及其衍生物已通过各种技术合成。合成过程通常涉及羟甲基吡唑衍生物与伯胺的反应,生成具有不同晶体结构和生物活性的化合物 (Titi 等人,2020)。

表征和分析:合成化合物的表征使用 FT-IR、紫外可见光、质子核磁共振光谱、质谱和单晶 X 射线晶体学等技术进行。这有助于确定它们的结构特性和潜在的生物活性 (Titi 等人,2020)。

生物活性

抗菌和抗真菌特性:多项研究表明,N-(3-甲基-1-苯基-1H-吡唑-5-基)-1,3-苯并噻唑-2-胺的衍生物表现出显着的抗菌和抗真菌活性。这些化合物已针对各种微生物菌株进行了测试,显示出抑制这些微生物生长的有效活性 (Asegbeloyin 等人,2014),(Bansal 等人,2020),(Sharma 等人,2022)。

癌症研究:这些化合物在癌症研究中显示出潜力,特别是在诱导癌细胞凋亡和抑制其生长方面。这些化合物对特定癌细胞系(例如乳腺癌细胞)的功效一直是多项研究的兴趣所在 (Asegbeloyin 等人,2014),(Bradshaw 等人,2002)。

化学性质和应用

化学和物理性质:对这些化合物的化学和物理性质的研究,包括其光谱数据、稳定性和溶解度,对于了解它们在各个领域的潜在应用至关重要 (Diana 等人,2020)。

在传感和成像中的应用:一些衍生物已被用于开发荧光和比色探针。这些化合物在不同的 pH 条件下表现出颜色和荧光的变化,使其适用于实时 pH 传感和细胞内 pH 成像等应用 (Diana 等人,2020)。

作用机制

Target of Action

Similar compounds such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine are known to be used as intermediates in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 (DPP-4) inhibitors .

Biochemical Pathways

Incretins are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism .

Pharmacokinetics

The compound is a solid at room temperature , which suggests that it could be formulated into tablets or capsules for oral administration. The compound’s solubility in DMSO and methanol is slight , which could impact its absorption and hence bioavailability.

Result of Action

属性

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-12-11-16(21(20-12)13-7-3-2-4-8-13)19-17-18-14-9-5-6-10-15(14)22-17/h2-11H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGHVJVVPAUOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-benzothiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2830388.png)

![Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830389.png)

![1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2830390.png)

![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide](/img/structure/B2830396.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830397.png)

![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2830398.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2830404.png)